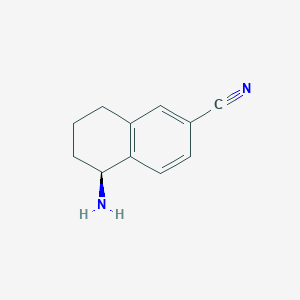
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a unique structure that includes an amino group, a tetrahydronaphthalene ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Cyclization: Formation of the tetrahydronaphthalene ring via a cyclization reaction.
Nitrile Introduction: Addition of the nitrile group using a cyanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Production of primary amines.
Substitution: Generation of substituted naphthalene derivatives.
科学的研究の応用
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: The enantiomer of the compound with different stereochemistry.
5-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the nitrile group but has a similar tetrahydronaphthalene structure.
5-Amino-2-naphthonitrile: Contains the nitrile group but lacks the tetrahydronaphthalene ring.
Uniqueness
(S)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCZZMPAPFDGB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














